molecular formula C30H40O8 B099972 Ardisiaquinone A CAS No. 18799-05-8

Ardisiaquinone A

Cat. No. B099972
CAS RN: 18799-05-8
M. Wt: 528.6 g/mol
InChI Key: RSYDDJMZYDRCOF-ARJAWSKDSA-N
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Description

Ardisiaquinone A is a chemical compound found in plants in the genus Ardisia . It is one of the ardisiaquinones, a group of closely related compounds that were first isolated in 1968 from Ardisia sieboldii . Chemically, ardisiaquinones consist of two variably-substituted 1,4-benzoquinone units connected by a long alkyl or alkenyl chain .


Synthesis Analysis

Ardisiaquinone A has been synthesized efficiently via a cross-coupling reaction . The synthesis involved a reaction between the yne and the iodide derived from a common intermediate . The inhibitory activity for Ardisiaquinone A and its derivatives has also been reported .


Molecular Structure Analysis

Ardisiaquinone A contains a total of 79 bonds, including 39 non-H bonds, 9 multiple bonds, 18 rotatable bonds, 9 double bonds, 2 six-membered rings, 4 ketones (aliphatic), 2 hydroxyl groups, and 2 ethers (aliphatic) .


Chemical Reactions Analysis

Ardisiaquinone A is of research interest because it possesses 5-lipoxygenase (5-LOX) inhibitor activity . It has been shown to protect against liver injury in an animal model of ischemia-reperfusion injury .

Scientific Research Applications

Anticancer Potential

  • Inhibition of HepG2 Cell Growth : Ardisiaquinone A demonstrated significant cytotoxicity against human liver cancer cells (HepG2) in vitro. This suggests potential use in cancer therapy, especially liver cancer (Newell et al., 2010).
  • Leukemia Cell Line Growth Inhibition : Alkylbenzoquinone derivatives from Ardisia kivuensis, including Ardisiaquinone A, showed remarkable antiproliferative activity against leukemia cells, indicating potential in leukemia treatment (Paul et al., 2014).

Antimicrobial Activities

  • Efficacy Against Gram-Positive Bacteria and Fungi : Ardisiaquinone A exhibited significant antimicrobial activity against certain Gram-positive bacteria and fungi, suggesting its use in treating infections caused by these pathogens (Paul et al., 2014).

Antiallergic and Anti-Inflammatory Effects

  • 5-Lipoxygenase Inhibition : Ardisiaquinone A was found to be a potent 5-lipoxygenase inhibitor, which can reduce allergic reactions and inflammation. It inhibited cysteinyl-leukotrienes production in rat peritoneal mast cells and showed efficacy in allergen-induced tracheal pressure in guinea pigs (Fukuishi et al., 2001).
  • Hepatic Ischemia-Reperfusion Injury Protection : The compound also demonstrated protective effects against hepatic ischemia-reperfusion injury in rats, highlighting its potential in liver protection (Matsui et al., 2005).

Synthesis and Structural Analysis

  • Total Synthesis of Ardisiaquinone A : Studies have also focused on the total synthesis of Ardisiaquinone A, providing insights into its chemical structure and potential for mass production (Fukuyama et al., 1994).

Future Directions

Ardisiaquinone A has shown cytotoxicity against a panel of cancer cell lines and brine shrimps . It also exhibited anti-inflammatory effects through inhibiting protein denaturation, cyclooxygenase-2 activity, and nitrite formation . These activities suggest that Ardisiaquinone A and its derivatives deserve further investigation for their suitability as candidates or leads to develop anticancer and anti-inflammatory drugs .

properties

IUPAC Name

2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O8/c1-37-25-19-23(31)27(33)21(29(25)35)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-28(34)24(32)20-26(38-2)30(22)36/h3-4,19-20,33-34H,5-18H2,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYDDJMZYDRCOF-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ardisiaquinone A

CAS RN

18799-05-8
Record name Ardisiaquinone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018799058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
M Shahinozzaman, T Ishii, MA Halim… - … für Naturforschung C, 2019 - degruyter.com
… of two resorcinol derivatives, 2-methyl-5-(8Z-heptadecenyl) resorcinol (1) and 5-(8Z-heptadecenyl) resorcinol (2), from fraction 2 and an alkylbenzoquinone derivative ardisiaquinone A (…
Number of citations: 19 www.degruyter.com
Y FUKUYAMA, Y KIRIYAMA, M KODAMA… - Chemical and …, 1995 - jstage.jst.go.jp
… In fact, we have already reported that ardisiaquinone A (1), … search for analogs of ardisiaquinone A for structure function … of an extra methyl group to ardisiaquinone A (1). The …
Number of citations: 23 www.jstage.jst.go.jp
H Ogawa, S Sakaki, K Yoshihira, S Natori - Tetrahedron Letters, 1968 - Elsevier
Ardisiaquinones gave following derivatives: Catalytic hydrogenation followed by airing afforded the respective dihydro derivatives(VII-IX) showing nearly the same spectral properties as …
Number of citations: 20 www.sciencedirect.com
H Ogawa, S Natori - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… red compound of mp 119 (ardisiaquinone B) (VI), iv) yellow crystalline powder of mp 69—700 (ardisiaquinone C) (VII), and V) yellow crystalline powder of mp 154 (ardisiaquinone A) (V)…
Number of citations: 43 www.jstage.jst.go.jp
N Fukuishi, T Takada, Y Fukuyama, M Akagi - Phytomedicine, 2001 - Elsevier
… It was found in the present study that ardisiaquinone A caused an … It was reported that ardisiaquinone A exhibited 43% in… In the present study, it was made clear that ardisiaquinone A …
Number of citations: 10 www.sciencedirect.com
PL Wong, NS Ramli, CP Tan, A Azlan… - Phytochemical …, 2021 - Wiley Online Library
… from the comparison with literature data, including ardisiaquinone A (41), ardisiaquinone D (… ), 5.83 (s), and 7.14 (s), whereas ardisiaquinone A (41) was recognised by the signals at δ H …
H Kobayashi, E De Mejía - Journal of Ethnopharmacology, 2005 - Elsevier
… For example, Fukuyama and his colleagues investigated the synthesis of ardisiaquinone A and its derivatives from the wood of Ardisia sieboldii Miq. as well as their 5-lipoxygenase …
Number of citations: 182 www.sciencedirect.com
N Matsui, N Fukuishi, Y Fukuyama, Y Yasui… - Planta …, 2005 - thieme-connect.com
… of ardisiaquinone A in a rat model of hepatic I/R injury. Treatment with ardisiaquinone A … Ardisiaquinone A may inhibit the synthesis of cys-LTs as well as LTB 4 . However, cys-LTs …
Number of citations: 16 www.thieme-connect.com
K YOSHIHIRA, S SAKAKI, H OGAWA… - Chemical and …, 1968 - jstage.jst.go.jp
… removed by an unequivocal synthesis ct 1',16-bis (2,5-dimethylamino-p-benzoquinon-3-y1)hexadecane (II) and the identification with the compound derived irom ardisiaquinone A (Ia). ‘ …
Number of citations: 8 www.jstage.jst.go.jp
JA Croft, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… This substance could not be converted into ardisiaquinone A because Thiele-Winter acetoxylation was accompanied by attack on the triple bond.However, 5,5'-(hexadecane-l,l6-diyl)…
Number of citations: 5 www.publish.csiro.au

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